molecular formula C7H10BrN3 B8761730 5-Bromo-4-isopropylpyrimidin-2-amine CAS No. 1192813-91-4

5-Bromo-4-isopropylpyrimidin-2-amine

Cat. No. B8761730
M. Wt: 216.08 g/mol
InChI Key: GSCRYWWEBZTTBF-UHFFFAOYSA-N
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Patent
US07863291B2

Procedure details

N-Bromosuccinimide (0.5 g, 2.8 mmol) was added to a solution of 4-isopropylpyrimidin-2-amine (0.39 g, 2.81 mmol) in chloroform. The resultant yellow solution was stirred at ambient temperature for 1 h and concentrated in vacuo. The residue was purified by column chromatography (3-10% 9:1 methanol:ammonium hydroxide in chloroform) to afford 5-bromo-4-isopropylpyrimidin-2-amine (0.69 g, 3.18 mmol, 113%) as a pale yellow solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 8.21 (1 H, s), 6.75 (2 H, s), 3.10-3.23 (1 H, m), 1.14 (6 H, d, J=6.80 Hz). MS (LC/MS) R.T.=2.58; [M]+=216.09.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.39 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1]N1C(=O)CCC1=O.[CH:9]([C:12]1[CH:17]=[CH:16][N:15]=[C:14]([NH2:18])[N:13]=1)([CH3:11])[CH3:10]>C(Cl)(Cl)Cl>[Br:1][C:17]1[C:12]([CH:9]([CH3:11])[CH3:10])=[N:13][C:14]([NH2:18])=[N:15][CH:16]=1

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
0.39 g
Type
reactant
Smiles
C(C)(C)C1=NC(=NC=C1)N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resultant yellow solution was stirred at ambient temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (3-10% 9:1 methanol:ammonium hydroxide in chloroform)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C(=NC(=NC1)N)C(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.18 mmol
AMOUNT: MASS 0.69 g
YIELD: PERCENTYIELD 113%
YIELD: CALCULATEDPERCENTYIELD 113.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.